4-Fluoro-3-(piperazin-1-ylmethyl)benzoic acid
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Overview
Description
1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is an organic compound that features a piperazine ring substituted with a 2-fluoro-5-(trifluoromethyl)phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of piperazine with 2-fluoro-5-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The piperazine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be functionalized further.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like alkyl halides and bases (e.g., K2CO3) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while coupling reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(trifluoromethyl)phenylpiperazine
- 2-chloro-5-(trifluoromethyl)phenylpiperazine
- 2-methoxy-5-(trifluoromethyl)phenylpiperazine
Uniqueness
1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H14F4N2 |
---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
1-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14F4N2/c13-11-2-1-10(12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
InChI Key |
FWHBHOMVWGZEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
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